molecular formula C19H20N4OS B3304214 3-(benzylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921585-40-2

3-(benzylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No. B3304214
CAS RN: 921585-40-2
M. Wt: 352.5 g/mol
InChI Key: XNDUPFOTHYUNCS-UHFFFAOYSA-N
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Description

1,2,4-Triazole is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds often involves the condensation of hydrazides and isothiocyanates . Another common method is the cyclization reaction of acyl thiosemicarbazide derivatives .


Molecular Structure Analysis

The 1,2,4-triazole ring is essentially planar . The electron richness and aromaticity of the triazole ring enable it to freely bind with a wide range of biomacromolecules through interactions such as pi–pi bonds, H bonds, and ion-dipole bonds .


Chemical Reactions Analysis

1,2,4-Triazole-containing compounds can undergo a variety of chemical reactions. For example, they can be alkylated to form new compounds . They can also react with various substituted 2-hydrazino benzothiazoles to form new compounds .

Mechanism of Action

1,2,4-Triazole and its derivatives are known to inhibit several key enzymes, including DNA gyrase, topoisomerase IV, efflux pumps, filamentous temperature-sensitive protein Z, and penicillin-binding protein .

Safety and Hazards

While the safety and hazards of a specific 1,2,4-triazole-containing compound would depend on its exact structure, it’s worth noting that these compounds are often used in medicinal chemistry due to their broad range of biological activities .

Future Directions

Research into 1,2,4-triazole-containing compounds is ongoing, with many studies focusing on the development of new synthetic methods and the exploration of their biological activities . These compounds are becoming potential drug candidates for the scientific community .

properties

IUPAC Name

3-benzylsulfanyl-7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-2-24-17-10-8-16(9-11-17)22-12-13-23-18(22)20-21-19(23)25-14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDUPFOTHYUNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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3-(benzylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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3-(benzylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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3-(benzylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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3-(benzylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 6
3-(benzylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

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